molecular formula C18H24FN3O3S B606019 Benthiavalicarb-isopropyl CAS No. 177406-68-7

Benthiavalicarb-isopropyl

Cat. No. B606019
CAS RN: 177406-68-7
M. Wt: 381.47
InChI Key: USRKFGIXLGKMKU-ABAIWWIYSA-N
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Description

Benthiavalicarb-isopropyl is a novel fungicide that belongs to the carboxylic acid amides (CAA) group . It is highly selective and has superb preventive and curative effects on late blight and downy mildew caused by plant pathogens that belong to Oomycetes .


Synthesis Analysis

Benthiavalicarb-isopropyl was synthesized by condensation of N-isopropoxy-carbonyl L-valine and ®-(6-fluoro-2-benzothiazolyl)-1-ethyl-amine. ®-(6-fluoro-2-benzothiazolyl)-1-ethyl-amine was the key intermediate and was synthesized from the D-alanine derivative and the o-aminothiophenol .


Molecular Structure Analysis

The molecular formula of Benthiavalicarb-isopropyl is C18H24FN3O3S .


Chemical Reactions Analysis

The interaction of benthiavalicarb-isopropyl to human serum albumin was mainly through hydrogen bond and van der Waals force .


Physical And Chemical Properties Analysis

Benthiavalicarb-isopropyl has a low aqueous solubility, is volatile, and presents a moderate risk of leaching to groundwater . It is not expected to persist in soils but could persist in aqueous systems under some conditions .

Scientific Research Applications

Fungicide Development

Benthiavalicarb-isopropyl is a novel fungicide that belongs to the carboxylic acid amides (CAA) group . It has been developed to have superb preventive and curative effects on late blight and downy mildew caused by plant pathogens that belong to Oomycetes .

Inhibition of Mycelia Growth

This compound strongly inhibits mycelia growth, which is a critical aspect of fungal development .

Inhibition of Zoosporangia Germination

Benthiavalicarb-isopropyl also inhibits zoosporangia germination, another key stage in the life cycle of many fungi .

Inhibition of Cystospore Germination

In addition to mycelia and zoosporangia, this compound also inhibits the germination of cystospores .

Inhibition of Sporulation

Benthiavalicarb-isopropyl inhibits the sporulation of Phytophthora infestans, a plant pathogen, at a very low concentration .

Disease Control

The fungicidal and disease-controlling activities of benthiavalicarb-isopropyl are characterized by its excellent preventive, curative, translaminar, systemic movement, residual activities, its inhibitory activity toward lesion development and its rain fastness .

Analytical Reference Standard

Benthiavalicarb-isopropyl may be used as an analytical reference standard for the determination of benthiavalicarb-isopropyl in fruits and vegetables by ultra-performance liquid chromatography coupled to quadrupole-time-of-flight-mass spectrometry (UPLC-QTOF-MS) equipped with automated detection .

Environmental, Ecotoxicological and Toxicological Profile

Benthiavalicarb-isopropyl has a favorable environmental, ecotoxicological and toxicological profile . It is registered as an agrochemical in 21 countries, including Japan .

Mechanism of Action

Benthiavalicarb-isopropyl, also known as Benthiavalicarb isopropyl, is a novel fungicide that belongs to the carboxylic acid amides (CAA) group . This compound has been developed to control several diseases in the field .

Target of Action

Benthiavalicarb-isopropyl is a highly selective fungicide that targets plant pathogens belonging to Oomycetes . These pathogens are responsible for diseases such as late blight and downy mildew .

Mode of Action

The compound works by strongly inhibiting mycelia growth, zoosporangia germination, and cystospore germination . It also inhibits the sporulation of Phytophthora infestans at a very low concentration .

Biochemical Pathways

Benthiavalicarb-isopropyl affects the biochemical pathways related to the growth and reproduction of the targeted pathogens. By inhibiting mycelia growth and sporulation, it disrupts the life cycle of the pathogens, preventing them from spreading and causing disease .

Pharmacokinetics

The pharmacokinetics of Benthiavalicarb-isopropyl are characterized by its excellent preventive, curative, translaminar, and systemic movement . It also has residual activities, which means it continues to be effective for a period after application .

Result of Action

The result of Benthiavalicarb-isopropyl’s action is the control of several diseases in the field. It has superb preventive and curative effects on late blight and downy mildew . Its inhibitory activity towards lesion development contributes to its excellent disease-controlling abilities .

Action Environment

The action of Benthiavalicarb-isopropyl is influenced by environmental factors. It has a moderate risk of leaching to groundwater due to its low aqueous solubility and volatility .

Safety and Hazards

Benthiavalicarb-isopropyl has a low mammalian oral toxicity and may cause adverse reproduction/fertility effects . It is also an endocrine disruptor and may also be carcinogenic . It is moderately toxic to fish, aquatic invertebrates, algae, earthworms, and honeybees .

Future Directions

The necessity of benthiavalicarb-isopropyl as a fungicide to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods, is also presented .

properties

IUPAC Name

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKFGIXLGKMKU-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C
Source PubChem
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Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
Source PubChem
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Molecular Formula

C18H24FN3O3S
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DSSTOX Substance ID

DTXSID9058232
Record name Benthiavalicarb-isopropyl
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Molecular Weight

381.5 g/mol
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Physical Description

White solid; [HSDB]
Record name Benthiavalicarb isopropyl
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Solubility

In water (20 °C), 10.96 mg/L at pH 5; 13.14 mg/L at unadjusted pH; 12.76 mg/L at pH 9
Record name BENTHIAVALICARB ISOPROPYL
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Density

1.25 g/cu cm at 20.5 °C
Record name BENTHIAVALICARB ISOPROPYL
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Mechanism of Action

/Target Species/ Its mode of action is through the inhibition of phospholipid biosynthesis., Mechanism Study of Thyroid Tumors in Rats. 12 male Fisher rats/sex/dose were fed KIF- 230 in their diets at concentrations of 0, 13.3, or 661.4 mg/kg/day for 14 days. The data indicated that the administration of KIF-230 in the diet at a dose of 661.4 mg/kg/day resulted in decreased serum T4 levels (11-18%) in male rats. Absolute and relative-to-body liver weights were increased (22-24%) compared to controls, and macroscopic examination revealed enlarged liver in all rats in this dose group, which is consistent with enzyme induction. TSH levels were non-significantly increased compared to controls, and T3 levels remained similar to controls. The observed increase in UDP-GT activity (16%) on T4 could cause a decrease in circulating T4 levels, resulting in increased serum TSH levels via a feedback mechanism. This mechanism could ultimately cause hyperthyroidism following a sufficient duration of exposure in rats., Mechanism Study of Thyroid Tumors in Mice. 12 Scl:B6C3F1 male mice/dose were exposed to KIF-230 in their diet at concentrations of 0, 17.0, or 855.0 mg/kg/day for 14 days. No effects were observed on mortality, clinical observations, body weights, cumulative body weight gains, or food consumption. Increased absolute and relative liver weights were observed at 855 mg/kg/day, which is consistent with enzyme induction and the increased UDP-GT activity on T4 seen in this study. While serum T4 levels were decreased 25-29%, T3 and TSH remained similar to controls throughout the study. Typical UDP-GT inducers are known to cause hyperthyroidism by inducing TSH through a decrease in serum thyroid hormone levels; and thyroid hyperplasia is a potential mechanism for the induction of thyroid tumors. The lack of an appropriate antibody (anti-mouse TSH) could cause inaccurate measurements of TSH in the radioimmunoassay used to determine serum levels of TSH. While the mechanism is plausible, no definitive conclusions can be reached concerning this mechanistic study.
Record name BENTHIAVALICARB ISOPROPYL
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Product Name

Benthiavalicarb-isopropyl

Color/Form

White powder

CAS RN

177406-68-7
Record name Benthiavalicarb isopropyl
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Record name Benthiavalicarb isopropyl [ISO]
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Record name Benthiavalicarb-isopropyl
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Record name Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl]-, 1-methylethyl ester
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Record name BENTHIAVALICARB-ISOPROPYL
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Melting Point

167 °C
Record name BENTHIAVALICARB ISOPROPYL
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Q & A

Q1: What is the target of benthiavalicarb-isopropyl?

A1: Benthiavalicarb-isopropyl targets oomycetes, a group of microorganisms that resemble fungi but are more closely related to algae. While its precise mode of action is not fully understood, it is known to be a cellulose biosynthesis inhibitor, specifically targeting cellulose synthase within the organism. []

Q2: What are the downstream effects of benthiavalicarb-isopropyl on oomycetes?

A2: By inhibiting cellulose biosynthesis, benthiavalicarb-isopropyl disrupts the formation of cell walls in oomycetes, ultimately leading to their death. This is crucial as it hinders the growth and development of the pathogen. [, , , ]

Q3: What is the molecular formula and weight of benthiavalicarb-isopropyl?

A3: The molecular formula of benthiavalicarb-isopropyl is C19H25FClN3O3S. Its molecular weight is 441.94 g/mol.

Q4: Is there any available spectroscopic data on benthiavalicarb-isopropyl?

A4: While the provided abstracts do not provide specific spectroscopic data, researchers have used analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) to characterize and quantify benthiavalicarb-isopropyl and its metabolites. [, , ]

Q5: How stable is benthiavalicarb-isopropyl in different environmental conditions?

A5: Research indicates that benthiavalicarb-isopropyl degrades relatively rapidly in soil, with a half-life of less than 11 days under both upland and flooded conditions. []

Q6: How does the structure of benthiavalicarb-isopropyl contribute to its activity against oomycetes?

A6: While the provided abstracts do not delve into specific SAR studies, the presence of the carbamate group and the benzothiazole ring are likely essential for its fungicidal activity. Further research would be needed to elucidate the specific structural features responsible for its potency and selectivity. [, ]

Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of benthiavalicarb-isopropyl?

A7: The provided research mentions various formulations for benthiavalicarb-isopropyl, including wettable powders, suspending agents, emulsions, water-dispersible granules, and microemulsions. These formulations likely aim to improve handling, application, and effectiveness in controlling plant pathogens. [, , , , , , ]

Q8: What is the evidence for the efficacy of benthiavalicarb-isopropyl in controlling plant diseases caused by oomycetes?

A8: Numerous studies demonstrate the effectiveness of benthiavalicarb-isopropyl in controlling various oomycete diseases, including potato and tomato late blight, downy mildew in grapes and melons, and parasitic downy mildew. [, , , , , ]

Q9: Are there any reported cases of resistance to benthiavalicarb-isopropyl in oomycete populations?

A9: While the provided abstracts do not mention specific resistance cases, research highlights the emergence of single-point mutations in the PvCesA3 gene of Plasmopara viticola populations in Japan, conferring resistance to CAA fungicides, including benthiavalicarb-isopropyl. []

Q10: What analytical methods have been employed to characterize, quantify, and monitor benthiavalicarb-isopropyl?

A10: Researchers have utilized various analytical methods for studying benthiavalicarb-isopropyl, including HPLC, LC-MS/MS, and gas chromatography. These techniques allow for the separation, identification, and quantification of the fungicide and its degradation products in various matrices. [, , , , ]

Q11: What are some alternative fungicides or control methods for oomycete diseases?

A11: Several other fungicides, including metalaxyl, dimethomorph, cyazofamid, and mancozeb, are also effective against oomycetes. Integrated pest management strategies, such as crop rotation and resistant cultivars, can also help control these diseases. [, , , , ]

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